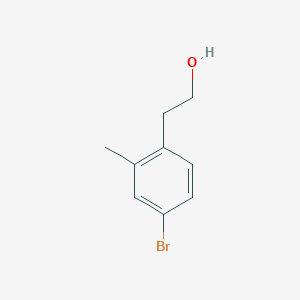
2-(4-Bromo-2-methylphenyl)ethanol
概要
説明
“2-(4-Bromo-2-methylphenyl)ethanol”, also known as “2-bromo-1-(4-methylphenyl)ethan-1-ol”, is a chemical compound with the molecular formula C9H11BrO . It is also known as “4-Methylphenethyl alcohol” and "2-(p-Tolyl)ethanol" .
Molecular Structure Analysis
The molecular weight of “2-(4-Bromo-2-methylphenyl)ethanol” is 215.09 . The InChI code for this compound is 1S/C9H11BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3 . This information can be used to generate a 3D structure of the molecule for further analysis .科学的研究の応用
Receptor Differentiation
The structural modification of compounds similar to 2-(4-Bromo-2-methylphenyl)ethanol has been used in differentiating receptor types. For instance, structural changes in related compounds have led to insights into β-receptor populations, dividing them into β-1 and β-2 types, as seen in research by Lands, Ludueña, and Buzzo (1967) (Lands, Ludueña, & Buzzo, 1967).
Enantioselective Resolution
The resolution of similar compounds has been achieved through enantioselective methods like lipase-catalyzed alcoholysis, hydrolysis, and acylation. This approach is significant in the synthesis of adrenergic agents, as demonstrated by Conde et al. (1998) (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Extraction from Aqueous Solutions
Research by Reis et al. (2006) explores the extraction of 2-(4-hydroxyphenyl)ethanol, a structurally related compound, from aqueous solutions using emulsion liquid membranes. This method could be applicable for 2-(4-Bromo-2-methylphenyl)ethanol extraction as well (Reis, Freitas, Ferreira, & Carvalho, 2006).
Synthesis Improvement
Hashmi et al. (2006) presented a new procedure for synthesizing a similar compound, 2-(4-propylphenyl)ethanol, reducing side-products and improving purification, which could be relevant for synthesizing 2-(4-Bromo-2-methylphenyl)ethanol (Hashmi, Burkert, Bats, & Martyniak, 2006).
β-Adrenergic Blockers Synthesis
The synthesis of β-adrenergic receptor blocking drugs involves precursors similar to 2-(4-Bromo-2-methylphenyl)ethanol. Kapoor et al. (2005) achieved enantiomerically pure forms of these precursors through enzymatic transesterification, highlighting potential applications in drug synthesis (Kapoor, Anand, Ahmad, Koul, Chimni, Taneja, & Qazi, 2005).
Enantioselective Microbial Reduction
Patel et al. (2004) demonstrated the enantioselective microbial reduction of substituted acetophenones to produce chiral intermediates. This method could potentially be applied to the synthesis of chiral forms of 2-(4-Bromo-2-methylphenyl)ethanol (Patel, Goswami, Chu, Donovan, Nanduri, Goldberg, Johnston, Siva, Nielsen, Fan, He, Shi, Wang, Eiring, Cazzulino, Singh, & Mueller, 2004).
Safety and Hazards
特性
IUPAC Name |
2-(4-bromo-2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUJMAZDWJOCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenyl)ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2988505.png)
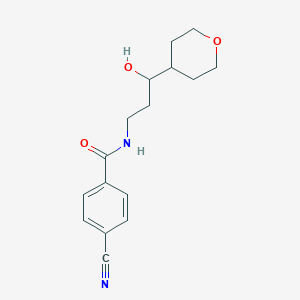
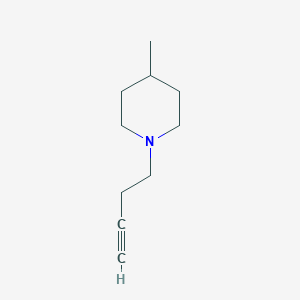
![3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2988509.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988510.png)
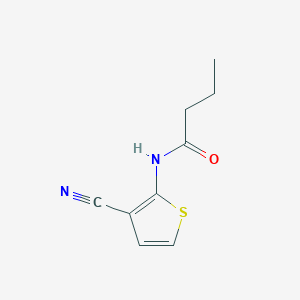
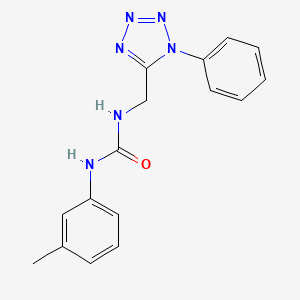
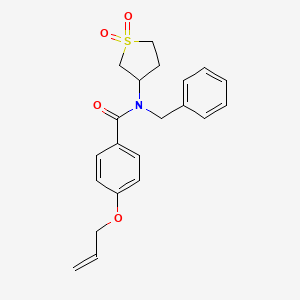
![2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2988517.png)
![N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide](/img/structure/B2988518.png)
![N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2988519.png)
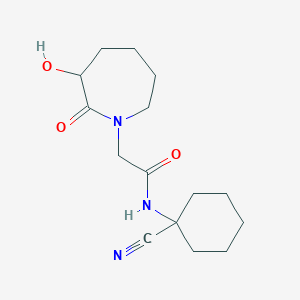

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2988524.png)